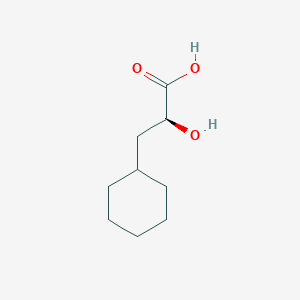

(S)-a-Hydroxy-cyclohexanepropanoic acid

Description

(S)-α-Hydroxy-cyclohexanepropanoic acid (CAS 62377-41-7) is a chiral carboxylic acid with a cyclohexyl substituent and a hydroxyl group at the α-position of the propanoic acid chain. Its molecular formula is C₉H₁₆O₃, with an average molecular mass of 172.224 g/mol and a monoisotopic mass of 172.109944 g/mol . The compound features one stereocenter, rendering it enantiomerically distinct from its (R)-counterpart.

Properties

IUPAC Name |

(2S)-3-cyclohexyl-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHUKKRNWMPXKB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Hydroxy-cyclohexanepropanoic acid typically involves the enantioselective reduction of cyclohexyl pyruvic acid. This can be achieved using chiral catalysts or enzymes that facilitate the reduction process while maintaining the desired stereochemistry. Common reagents used in this synthesis include hydrogen gas and chiral catalysts such as Rhodium or Ruthenium complexes.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes using microorganisms or enzymes that can selectively reduce cyclohexyl pyruvic acid to the desired product. These methods are favored due to their high selectivity, efficiency, and environmentally friendly nature. The fermentation process is typically carried out under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Hydroxy-cyclohexanepropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products

Oxidation: Cyclohexyl pyruvic acid or cyclohexyl acetic acid.

Reduction: Cyclohexyl ethanol.

Substitution: Cyclohexyl halides or cyclohexyl amines.

Scientific Research Applications

(S)-a-Hydroxy-cyclohexanepropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (S)-a-Hydroxy-cyclohexanepropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as lactate dehydrogenase, which catalyzes its conversion to pyruvate. This conversion plays a crucial role in metabolic pathways, including glycolysis and the citric acid cycle. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-α-Hydroxy-cyclohexanepropanoic Acid

The (R)-enantiomer (CAS 156469-00-0) shares the same molecular formula (C₉H₁₆O₃ ) and mass as the (S)-form but exhibits opposite stereochemistry. Enantiomeric pairs often display identical physical properties (e.g., melting point, solubility) but divergent biological activities due to stereospecific interactions. For example, one enantiomer might act as an agonist while the other is inactive or antagonistic in enzyme systems .

Table 1: Enantiomeric Comparison

| Property | (S)-Form (CAS 62377-41-7) | (R)-Form (CAS 156469-00-0) |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ |

| Molecular Weight | 172.224 g/mol | 172.224 g/mol |

| Stereocenter Configuration | S | R |

| Key Applications | Chiral synthesis, research | Research, enantioselective studies |

Chain-Length Variants: 2-Cyclohexyl-2-hydroxyacetic Acid

The compound 2-Cyclohexyl-2-hydroxyacetic acid (CAS 4442-94-8, C₈H₁₄O₃) differs by having a shorter acetic acid backbone instead of propanoic acid. This reduces its molecular weight to 158.20 g/mol and alters steric and electronic properties. The shorter chain may reduce lipophilicity, impacting membrane permeability in biological systems .

Table 2: Chain-Length Comparison

Ring-Size Variants: (S)-α-Hydroxy-cyclopropanepropanoic Acid

The smaller ring reduces molecular weight to 130.14 g/mol and alters solubility. This compound also carries a higher hazard rating (signal word "Danger") due to risks of skin corrosion (H318) and respiratory irritation (H335) .

Positional Isomers: 1-Hydroxycyclohexanecarboxylic Acid

1-Hydroxycyclohexanecarboxylic acid (CAS 17994-25-1, C₇H₁₂O₃) positions the hydroxyl group on the cyclohexane ring rather than the propanoic acid chain.

Functional Group Variants: Cycloheptanepropanoic Acid Derivatives

Cycloheptanepropanoic acid, α-amino-, hydrochloride (CAS 1461689-20-2, C₁₀H₂₀ClNO₂) introduces an amino group, converting the compound into an α-amino acid derivative. The hydrochloride salt enhances water solubility, making it suitable for biochemical applications. The cycloheptane ring (7-membered) also confers distinct conformational flexibility compared to the cyclohexane analog .

Biological Activity

(S)-α-Hydroxy-cyclohexanepropanoic acid (also referred to as (S)-HCPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with (S)-HCPA.

Synthesis and Structure-Activity Relationships

The synthesis of (S)-HCPA typically involves multi-step organic reactions that yield high purity and specific stereochemistry necessary for biological activity. The structure-activity relationship (SAR) studies have indicated that modifications to the cyclohexane ring and functional groups significantly influence its pharmacological properties. For example, variations in substituents on the cyclohexane ring can enhance or diminish its interaction with biological targets such as enzymes or receptors.

Table 1: Summary of Key Structural Modifications and Their Effects on Biological Activity

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group position | Increased affinity for target enzymes |

| Methyl substitution | Decreased solubility, reduced bioactivity |

| Ring size alterations | Altered conformational flexibility, impacting receptor binding |

Biological Activity

(S)-HCPA exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. These activities have been investigated through various in vitro and in vivo studies.

Antimicrobial Activity

Recent studies have demonstrated that (S)-HCPA possesses significant antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Case Study : In a study evaluating the antibacterial effects of (S)-HCPA against Staphylococcus aureus and Escherichia coli, it was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin. The results indicated that (S)-HCPA could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

(S)-HCPA has also shown promise in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

- Research Findings : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with (S)-HCPA resulted in a significant reduction in the levels of TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases.

In Vivo Studies

In vivo studies have further corroborated the therapeutic potential of (S)-HCPA. Animal models have been utilized to assess its efficacy in conditions such as arthritis and neurodegenerative diseases.

- Neuroprotective Study : A study involving mice subjected to induced oxidative stress showed that administration of (S)-HCPA significantly improved cognitive function and reduced neuronal damage markers compared to control groups. These findings indicate its potential as a neuroprotective agent.

Toxicity and Safety Profile

The safety profile of (S)-HCPA has been evaluated through acute and chronic toxicity studies. Results indicate that it exhibits low toxicity at therapeutic doses, making it a candidate for further clinical development.

Table 2: Summary of Toxicity Studies

| Study Type | Dose Range (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 50 - 200 | No significant adverse effects |

| Chronic Toxicity | 10 - 100 | Mild gastrointestinal disturbances |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.